molecular formula C8H13NO4S B15311060 Methyl1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate

Methyl1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate

Cat. No.: B15311060
M. Wt: 219.26 g/mol
InChI Key: NSPIHCCZYNCOCU-UHFFFAOYSA-N
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Description

Methyl 1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate is a complex organic compound with a unique structure that includes a pyrrolo[1,2-b][1,2]thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a thioester, followed by oxidation to introduce the sulfone group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group or other parts of the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolo[1,2-b][1,2]thiazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Methyl 1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of methyl 1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylic acid
  • 3a-Methyl-1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-2-carboxylic acid

Uniqueness

Methyl 1,1-dioxo-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate is unique due to its specific methyl ester group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new applications in various fields.

Properties

Molecular Formula

C8H13NO4S

Molecular Weight

219.26 g/mol

IUPAC Name

methyl 1,1-dioxo-3,4,5,6-tetrahydro-2H-pyrrolo[1,2-b][1,2]thiazole-3a-carboxylate

InChI

InChI=1S/C8H13NO4S/c1-13-7(10)8-3-2-5-9(8)14(11,12)6-4-8/h2-6H2,1H3

InChI Key

NSPIHCCZYNCOCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCCN1S(=O)(=O)CC2

Origin of Product

United States

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